
BU08028
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BU08028 is a mixed mu opioid peptide (MOP)/nociceptin-orphanin FQ peptide (NOP) receptor agonist. this compound is a novel orvinol analog and a safe opioid analgesic without abuse liability in primates.
科学的研究の応用
Pharmacological Profile
Mechanism of Action:
BU08028 functions as a mixed agonist at both mu opioid peptide (MOP) and nociceptin-orphanin FQ peptide (NOP) receptors. This dual action is pivotal in providing analgesic effects while minimizing adverse effects commonly seen with MOP-selective agonists. The compound exhibits a high binding affinity for NOP receptors, which is crucial for its safety profile .
Antinociceptive Effects:
Research indicates that this compound produces potent and long-lasting antinociceptive effects in non-human primates. In studies, doses ranging from 0.001 to 0.01 mg/kg resulted in significant pain relief lasting over 30 hours, a duration unmatched by existing opioid analgesics . Importantly, these effects were achieved without inducing respiratory depression or reinforcing behaviors typically associated with addiction.
Study 1: Non-Human Primate Model
A pivotal study conducted on twelve non-human primates demonstrated that this compound effectively blocked pain detection without the side effects of respiratory depression or cardiovascular issues. Behavioral assays confirmed that repeated administration did not lead to physical dependence, highlighting its potential as a safer alternative to traditional opioids .
Study 2: Comparative Analysis with Buprenorphine
In comparative studies, this compound was evaluated against buprenorphine and other opioids for their reinforcing strength. Results indicated that this compound had significantly lower reinforcing effects compared to buprenorphine and remifentanil, suggesting a reduced risk of abuse . The findings underscore this compound's potential as an analgesic with minimal addiction liability.
Data Table: Comparative Efficacy of this compound
Compound | Receptor Activity | Duration of Action | Respiratory Depression | Addiction Potential |
---|---|---|---|---|
This compound | MOP/NOP Agonist | >30 hours | None | Low |
Buprenorphine | MOP Agonist | 6-12 hours | Moderate | Moderate |
Remifentanil | MOP Agonist | 0.5-1 hour | High | High |
Future Research Directions
Given its promising profile, further research is warranted to explore the full therapeutic potential of this compound in various pain models and its applicability in clinical settings. Ongoing studies are likely to focus on:
- Long-term Safety: Evaluating the long-term safety and efficacy of this compound in diverse populations.
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its analgesic effects.
- Clinical Trials: Initiating clinical trials to assess its effectiveness in human subjects suffering from chronic pain conditions.
特性
CAS番号 |
1333904-22-5 |
---|---|
分子式 |
C30H43NO4 |
分子量 |
481.68 |
IUPAC名 |
(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChIキー |
HBENZIXOGRCSQN-VQWWACLZSA-N |
SMILES |
C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BU08028; BU 08028; BU-08028. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。